molecular formula C15H14FNO B2639817 (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034204-95-8

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2639817
CAS No.: 2034204-95-8
M. Wt: 243.281
InChI Key: XPYOUCXUCXDBIH-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a versatile chemical compound with a unique structure that allows it to be applied in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further connected to a naphthalen-1-yl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves the reaction of a fluoromethyl azetidine derivative with a naphthalen-1-yl methanone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. The naphthalen-1-yl methanone moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): This compound has a hydroxypentyl group instead of a fluoromethyl group, which affects its chemical reactivity and biological activity.

    (1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: This compound features a pentenyl group, leading to different physical and chemical properties compared to (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone.

Uniqueness

The presence of the fluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring substituted with a fluoromethyl group, linked to a naphthalene moiety through a carbonyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research. Its potential as an antiproliferative agent has been explored in various studies.

Antiproliferative Activity

A study focusing on related azetidine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines, notably MCF-7 and MDA-MB-231. The compounds showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin destabilization
9qMDA-MB-23123Colchicine-binding site interaction
CA-4MCF-73.9Antimitotic activity

The biological activity of This compound is primarily attributed to its interaction with tubulin, leading to microtubule destabilization. This effect is crucial for its antiproliferative properties as it disrupts mitotic processes in cancer cells.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively arrested the cell cycle in the G2/M phase and induced apoptosis in treated MCF-7 cells. Flow cytometry analyses confirmed these findings, revealing significant alterations in cell cycle distribution post-treatment .
  • Stability Studies : Stability assessments indicated that the compound maintains integrity under various pH conditions, suggesting suitability for further pharmaceutical development. For instance, it exhibited over 95% stability across a range of tested pH levels over an extended period .

Comparison with Similar Compounds

When compared to structurally similar compounds such as (3-(Chloromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone and (3-(Bromomethyl)azetidin-1-yl)(naphthalen-1-yl)methanone , the fluorinated variant shows enhanced stability and biological activity due to the unique properties imparted by the fluoromethyl group .

Compound TypeStabilityBiological Activity
ChloromethylModerateLower than fluorinated
BromomethylLowLower than fluorinated
FluoromethylHighHigher efficacy

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-8-11-9-17(10-11)15(18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYOUCXUCXDBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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